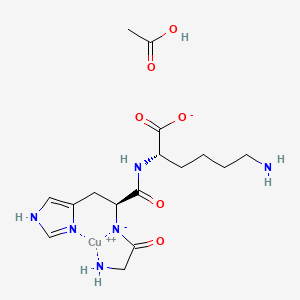

GHK-Cu acetate

Description

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

copper;acetic acid;(2S)-6-amino-2-[[(2S)-2-(2-aminoacetyl)azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N6O4.C2H4O2.Cu/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;1-2(3)4;/h7-8,10-11H,1-6,15-16H2,(H4,17,18,19,20,21,22,23,24);1H3,(H,3,4);/q;;+2/p-2/t10-,11-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOIHSRSQDMJJFH-ULEGLUPFSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=C(N=CN1)CC(C(=O)NC(CCCCN)C(=O)[O-])[N-]C(=O)CN.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1=C(N=CN1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])[N-]C(=O)CN.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26CuN6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GHK-Cu Acetate: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) complexed with copper (GHK-Cu) is a naturally occurring peptide with a well-documented role in wound healing, tissue regeneration, and skin repair.[1][2][3] Its mechanism of action is multifaceted, influencing a wide range of cellular and molecular processes. This technical guide provides a comprehensive overview of the in vitro mechanism of action of GHK-Cu acetate (B1210297), focusing on its effects on gene expression, cell signaling, and extracellular matrix dynamics. The information presented herein is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this intriguing peptide.

Core Mechanisms of Action

In vitro studies have revealed that GHK-Cu exerts its biological effects through several key mechanisms:

-

Gene Expression Modulation: GHK-Cu has been shown to up- and down-regulate a significant number of human genes, effectively resetting the cellular genetic profile towards a healthier, more regenerative state.[4][5] The Broad Institute's Connectivity Map has been instrumental in identifying GHK as a molecule capable of reversing gene expression patterns associated with disease states, such as Chronic Obstructive Pulmonary Disease (COPD).[4][6]

-

Extracellular Matrix (ECM) Remodeling: A primary function of GHK-Cu is the regulation of ECM components. It stimulates the synthesis of collagen and elastin, crucial proteins for maintaining the structural integrity and elasticity of tissues.[6][7][8][9][10] Concurrently, it modulates the activity of matrix metalloproteinases (MMPs), enzymes responsible for ECM degradation, and their inhibitors (TIMPs), ensuring a balanced remodeling process.[6][7][8][9][10]

-

Cell Signaling Pathway Modulation: GHK-Cu influences several key signaling pathways that govern cell fate and function. It has been shown to activate the TGF-β pathway, which is critical for tissue repair and collagen synthesis.[4][6] Furthermore, it exhibits anti-inflammatory effects by suppressing the NF-κB and p38 MAPK signaling pathways, leading to a reduction in pro-inflammatory cytokines like TNF-α and IL-6.[6][11]

-

Antioxidant and Anti-inflammatory Effects: GHK-Cu demonstrates potent antioxidant properties by scavenging free radicals and protecting cells from oxidative stress.[6] Its anti-inflammatory actions are mediated through the suppression of key inflammatory signaling cascades.[6][11]

Quantitative Data Summary

The following tables summarize the quantitative effects of GHK-Cu on various cellular parameters as reported in in vitro studies.

Table 1: Effects of GHK-Cu on Extracellular Matrix Components in Human Dermal Fibroblasts

| Parameter | GHK-Cu Concentration | Observed Effect | Reference |

| Collagen Production | 0.01, 1, 100 nM | Increased | [7][8][9][10] |

| Elastin Production | 0.01, 1, 100 nM | Increased | [7][8][9][10] |

| MMP-1 mRNA Expression | 0.01 nM | Increased | [7][8][9] |

| MMP-2 mRNA Expression | 0.01 nM | Increased | [7][8][9] |

| TIMP-1 mRNA Expression | 0.01, 1, 100 nM | Increased | [7][8][9] |

Table 2: Effects of GHK-Cu on Inflammatory Markers

| Cell Type | Inflammatory Stimulus | GHK-Cu Concentration | Observed Effect on Pro-inflammatory Cytokines (TNF-α, IL-6) | Reference |

| Lung Fibroblasts | - | Not Specified | Decreased TNF-α and IL-6 production | [6] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Not Specified | Decreased TNF-α and IL-6 production | [11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to elucidate the mechanism of action of GHK-Cu.

Human Dermal Fibroblast (HDF) Culture

-

Cell Source: Primary Human Dermal Fibroblasts (e.g., ATCC or other certified cell bank).

-

Culture Medium: Fibroblast Growth Medium supplemented with serum and antibiotics.

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

-

Subculturing: Cells should be passaged when they reach 80-90% confluency. Use trypsin-EDTA to detach the cells and re-seed at a lower density.

Collagen Synthesis Assay (Colorimetric)

-

Cell Seeding: Seed HDFs in a 96-well plate at a density of 1 x 10^4 cells/well and allow to adhere overnight.

-

Treatment: Replace the medium with a serum-free medium containing various concentrations of GHK-Cu acetate (e.g., 0.01, 1, 100 nM) and a vehicle control. Incubate for 24-72 hours.

-

Collagen Quantification:

-

Aspirate the medium and wash the cells with PBS.

-

Add a picrosirius red staining solution and incubate for 1 hour.

-

Wash the wells with 0.1 M HCl to remove unbound dye.

-

Elute the bound dye with 0.5 M NaOH.

-

Measure the absorbance at 550 nm using a microplate reader.

-

Quantify the collagen content by comparing the absorbance to a standard curve of known collagen concentrations.

-

In Vitro Wound Healing (Scratch) Assay

-

Cell Seeding: Seed HDFs in a 6-well plate and grow to a confluent monolayer.

-

Creating the "Wound": Use a sterile p200 pipette tip to create a straight scratch across the center of the monolayer.

-

Treatment: Wash the wells with PBS to remove detached cells and replace the medium with a serum-free medium containing GHK-Cu acetate or a vehicle control.

-

Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a phase-contrast microscope.

-

Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time.

Gene Expression Analysis (RT-qPCR)

-

Cell Treatment: Treat HDFs with GHK-Cu acetate as described for the collagen synthesis assay.

-

RNA Isolation: Isolate total RNA from the cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for target genes (e.g., COL1A1, ELN, MMP1, TIMP1) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analysis: Calculate the relative gene expression using the ΔΔCt method.

Western Blot Analysis for Signaling Proteins

-

Cell Lysis: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA.

-

Incubate with primary antibodies against total and phosphorylated forms of target signaling proteins (e.g., p65 NF-κB, p38 MAPK).

-

Incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Visualizations: Signaling Pathways and Experimental Workflows

Caption: GHK-Cu modulates key signaling pathways in vitro.

Caption: A typical workflow for in vitro GHK-Cu studies.

Conclusion

GHK-Cu acetate is a potent modulator of cellular activity with a complex and multifaceted in vitro mechanism of action. Its ability to influence gene expression, regulate ECM remodeling, and modulate key signaling pathways underscores its significant therapeutic potential. The experimental protocols and data presented in this guide provide a foundation for further research into the diverse biological effects of GHK-Cu and its development as a therapeutic agent for a range of clinical applications, from dermatology to regenerative medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Effects of GHK-Cu on MMP and TIMP Expression, Collagen and Elastin Production, and Facial Wrinkle Parameters | Semantic Scholar [semanticscholar.org]

- 11. benchchem.com [benchchem.com]

The Multifaceted Biological Functions of GHK-Cu Acetate in Cellular Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The copper-binding tripeptide Glycyl-L-Histidyl-L-Lysine (GHK-Cu) has garnered significant scientific attention for its diverse and potent biological activities. First identified in human plasma, its concentration declines with age, correlating with a diminished capacity for tissue repair and regeneration. This technical guide provides an in-depth exploration of the biological functions of GHK-Cu acetate (B1210297) in various cellular models, summarizing key quantitative data, detailing experimental methodologies for pivotal assays, and visualizing the intricate signaling pathways it modulates.

Core Biological Functions and Quantitative Effects

GHK-Cu's bioactivity is extensive, influencing a wide array of cellular processes critical for tissue homeostasis and regeneration. Its effects are primarily observed in wound healing, anti-inflammatory responses, antioxidant defense, and the regulation of gene expression.

Extracellular Matrix (ECM) Remodeling and Wound Healing

A cornerstone of GHK-Cu's regenerative capacity is its profound effect on the synthesis and remodeling of the extracellular matrix. In vitro studies using human dermal fibroblasts have demonstrated its ability to stimulate the production of key ECM components.

| Parameter | Cell Type | GHK-Cu Concentration | Quantitative Change | Reference(s) |

| Collagen Synthesis | Human Dermal Fibroblasts | 0.01 - 100 nM | Increased production | [1] |

| Human Dermal Fibroblasts | in combination with LED irradiation | 70% increase in collagen synthesis | [1] | |

| Elastin Synthesis | Human Dermal Fibroblasts | 0.01 - 100 nM | Increased production | [1] |

| Angiogenesis | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Increased cell proliferation, differentiation, and production of angiogenesis-related cytokines | [2] |

| Fibroblast Proliferation | Irradiated Human Dermal Fibroblasts | Not specified | Faster growth compared to control | [3] |

| Cell Viability | Human Dermal Fibroblasts | in combination with LED irradiation | 12.5-fold increase | [1] |

Anti-Inflammatory and Antioxidant Activity

GHK-Cu exhibits potent anti-inflammatory and antioxidant properties, crucial for mitigating cellular damage and promoting a favorable environment for tissue repair.

| Parameter | Cell Type/Model | GHK-Cu Concentration | Quantitative Change | Reference(s) |

| TGF-β1 Secretion | Normal Human Dermal Fibroblasts | 1 nM | Decreased IGF-2-dependent secretion | [4][5] |

| TNF-α and IL-6 Production | Not specified | Not specified | Decreased levels | [6] |

| Reactive Oxygen Species (ROS) Level | WI-38 cells treated with H₂O₂ | 10 nM and 10 µM | Significant decrease (almost 60%) | [6] |

| Antioxidant Enzyme Activity | Not specified | Not specified | Increased levels | [1] |

Gene Expression Modulation

Recent studies have revealed that a fundamental mechanism underlying GHK-Cu's pleiotropic effects is its ability to modulate the expression of a significant portion of the human genome, effectively "resetting" cellular gene expression to a healthier state.

| Gene/Protein | Cell Type | GHK-Cu Concentration | Quantitative Change in mRNA/Protein Expression | Reference(s) |

| MMP-1, MMP-2 | Human Dermal Fibroblasts | 0.01 nM | Increased | [1] |

| TIMP-1 | Human Dermal Fibroblasts | 0.01, 1, and 100 nM | Increased | [1] |

| Basic Fibroblast Growth Factor (bFGF) | Irradiated Human Dermal Fibroblasts | Not specified | 230% increase in production | [1] |

| Vascular Endothelial Growth Factor (VEGF) | Irradiated Human Dermal Fibroblasts | Not specified | Increased production | [3] |

| Nerve Growth Factor (NGF), NT-3, NT-4 | Rat model | Not specified | Increased production | [1] |

Key Signaling Pathways Modulated by GHK-Cu

GHK-Cu exerts its influence on cellular function through the modulation of several key intracellular signaling pathways.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) pathway plays a pivotal role in cell growth, differentiation, and ECM production. GHK-Cu has been shown to modulate this pathway, contributing to its effects on collagen synthesis and tissue remodeling.[1] In certain contexts, such as in fibroblasts, GHK-Cu can decrease TGF-β1 secretion, which is beneficial in preventing excessive scar formation.[4][5]

References

- 1. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. ptfarm.pl [ptfarm.pl]

- 5. Effect of GLY-HIS-LYS and its copper complex on TGF-β secretion in normal human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The potential of GHK as an anti-aging peptide - PMC [pmc.ncbi.nlm.nih.gov]

GHK-Cu Acetate: A Technical Guide to its Gene Expression Modulation in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The naturally occurring copper-binding tripeptide, Glycyl-L-Histidyl-L-Lysine (GHK-Cu), has garnered significant scientific attention for its pleiotropic effects, including wound healing, anti-inflammatory responses, and tissue regeneration. Emerging evidence robustly indicates that the fundamental mechanism underpinning these diverse biological activities lies in its capacity to modulate the expression of a substantial portion of the human genome. This technical guide provides a comprehensive overview of GHK-Cu acetate's role as a potent modulator of gene expression. It summarizes key quantitative data from seminal studies, presents detailed experimental methodologies for investigating its effects, and visualizes the core signaling pathways and experimental workflows involved. This document serves as an in-depth resource for researchers and professionals engaged in the exploration and development of GHK-Cu's therapeutic potential.

Introduction

First isolated from human plasma, GHK is a tripeptide with a high affinity for copper (Cu2+), forming the GHK-Cu complex. Its concentration in the body naturally declines with age, a phenomenon that correlates with a reduced capacity for tissue repair and regeneration. GHK-Cu has been shown to influence the expression of over 4,000 genes in human fibroblasts, representing a significant portion of the expressed genome.[1] This broad-spectrum activity, which includes the upregulation of genes involved in matrix synthesis and tissue remodeling and the downregulation of genes associated with inflammation and oxidative stress, positions GHK-Cu as a molecule of profound interest in regenerative medicine and drug development.[1]

Quantitative Analysis of GHK-Cu-Mediated Gene Expression

Gene expression profiling studies, predominantly utilizing microarray analysis of data from resources like the Broad Institute's Connectivity Map, have provided quantitative insights into the widespread impact of GHK-Cu.[2]

Table 1: Overview of GHK-Cu's Impact on the Human Genome

| Metric | Value | Reference |

| Percentage of Human Genes with >50% Expression Change | 31.2% | [3][4] |

| Number of Genes Upregulated (>50% change) | ~2,686 | [3] |

| Number of Genes Downregulated (>50% change) | ~1,508 | [3] |

Table 2: Modulation of Genes Involved in Cancer and Apoptosis

| Gene Category | Modulation by GHK-Cu | Specific Examples | Reference |

| Metastasis-Promoting Genes | Downregulation of 70% of 54 overexpressed genes in metastatic colon cancer | YWHAB, MAP3K5, LMNA, APP, GNAQ, F3, NFATC2, TGM2 | [1][5] |

| Caspase Genes (Apoptosis) | Upregulation of 6 out of 12 human caspase genes | - | [3][4] |

| Cancer Suppressor Genes | Upregulation | p63, p73, CTNNA1, APC, PAWR, ING2, IL15, IL25, BCL2L14, AANAT | [3] |

| Cancer-Supportive Genes | Suppression | FGFR2, TNF, IGF1 | [3] |

Table 3: Modulation of DNA Repair Genes

| Modulation by GHK-Cu | Number of Genes |

| Upregulated (≥50% change) | 47 |

| Downregulated (≥50% change) | 5 |

Data compiled from studies utilizing the Broad Institute's Connectivity Map.[3][5]

Key Signaling Pathways Modulated by GHK-Cu

GHK-Cu exerts its influence on gene expression by interacting with several pivotal intracellular signaling pathways.

TGF-β Signaling Pathway

GHK-Cu has been shown to activate the Transforming Growth Factor-beta (TGF-β) pathway, which is crucial for tissue repair and remodeling.[1][6] This activation can reverse gene expression patterns associated with diseases like Chronic Obstructive Pulmonary Disease (COPD), shifting the cellular environment from tissue destruction towards repair.[1][6] GHK-Cu's influence on this pathway involves the modulation of SMAD-dependent gene transcription.[4]

Wnt Signaling Pathway

The Wnt signaling pathway, which governs cell fate and proliferation, is also modulated by GHK-Cu.[4] While the precise interactions are still under investigation, it is understood that this pathway involves the regulation of β-catenin.

p53 Signaling Pathway

GHK-Cu also influences the p53 pathway, which is critical for cellular stress responses and DNA damage repair.[4] GHK-Cu has been shown to upregulate the expression of p63, a member of the p53 family, which can induce apoptosis in cancer cells.[7][8]

Experimental Protocols for Gene Expression Analysis

Cell Culture and GHK-Cu Treatment

A typical workflow for preparing cells for gene expression analysis after treatment with GHK-Cu is as follows:

Microarray Analysis using the Connectivity Map (CMap)

The Broad Institute's Connectivity Map is a powerful tool for investigating the effects of small molecules on gene expression. The general methodology is as follows:

-

Cell Treatment: Human cell lines (e.g., PC3, MCF7) are treated with GHK-Cu at a specific concentration (e.g., 1 µM).[9]

-

Gene Expression Profiling: After treatment, gene expression is profiled using a high-throughput platform, such as the GeneChip HT Human Genome U133A Array.[9]

-

Data Analysis: The resulting gene expression data (CEL files) are processed and analyzed using software like GenePattern. This involves background correction, normalization, and calculation of fold changes for each probe set.[9][10]

-

Signature Generation: A gene expression "signature" for GHK-Cu is generated, which can then be compared to a database of signatures from other perturbagens to identify functional connections.

RNA Sequencing (RNA-Seq) Protocol

RNA-Seq provides a comprehensive and highly sensitive method for analyzing the transcriptome. A general workflow includes:

-

RNA Isolation and QC: Isolate total RNA from GHK-Cu-treated and control cells. Assess RNA quality and quantity using spectrophotometry and capillary electrophoresis.

-

Library Preparation: Convert RNA to a library of cDNA fragments. This typically involves mRNA enrichment (poly-A selection), fragmentation, reverse transcription, and adapter ligation.

-

Sequencing: Sequence the prepared libraries using a next-generation sequencing platform (e.g., Illumina).

-

Data Analysis: The raw sequencing reads are processed through a bioinformatics pipeline that includes quality control, trimming, alignment to a reference genome, and quantification of gene expression levels. Differential gene expression analysis is then performed to identify genes significantly affected by GHK-Cu treatment.

Conclusion

GHK-Cu acetate is a compelling bioactive peptide with a profound ability to modulate gene expression across a wide array of cellular pathways. Its influence on key signaling networks such as TGF-β, Wnt, and p53 provides a molecular basis for its observed regenerative and protective effects. The quantitative data and experimental methodologies outlined in this guide offer a foundational understanding for researchers and drug development professionals. Further investigation into the precise molecular interactions of GHK-Cu and the functional consequences of the gene expression changes it induces will be crucial in fully harnessing its therapeutic potential for a range of clinical applications.

References

- 1. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. neoplasiaresearch.com [neoplasiaresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. OBM Geriatrics | The Effect of the Human Plasma Molecule GHK-Cu on Stem Cell Actions and Expression of Relevant Genes [lidsen.com]

- 8. researchgate.net [researchgate.net]

- 9. GHK and DNA: Resetting the Human Genome to Health - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ipharmapharmacy.com [ipharmapharmacy.com]

The Copper Peptide GHK-Cu: A Technical Guide to its Discovery, History, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK), particularly in its copper-complexed form (GHK-Cu), is a naturally occurring peptide with a rich history of scientific investigation. First identified in 1973, GHK-Cu has since been recognized as a pivotal signaling molecule in tissue regeneration, wound healing, and skin repair.[1] Its concentration in human plasma notably decreases with age, a decline that correlates with a reduced capacity for tissue repair. This technical guide provides a comprehensive overview of the discovery of GHK-Cu, its historical research trajectory, key experimental findings, and the molecular pathways it modulates. Quantitative data are summarized in structured tables, and detailed experimental methodologies are provided for key cited studies. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for Graphviz to facilitate a deeper understanding of its mechanisms of action.

Discovery and Early History

The journey of GHK-Cu began in 1973 with the work of Dr. Loren Pickart.[2] His research was sparked by the observation that liver tissue from older individuals (aged 60 to 80) exhibited elevated levels of fibrinogen.[2] A pivotal experiment revealed that when these older liver cells were incubated in blood from younger individuals, they began to function and synthesize proteins in a manner akin to younger liver tissue.[3] This led to the hypothesis that a small, circulating factor in younger blood was responsible for this rejuvenation.

The active molecule was subsequently isolated from human plasma albumin and identified as the tripeptide Glycyl-L-Histidyl-L-Lysine (GHK).[3] Further research established that GHK has a strong affinity for copper (II) ions, readily forming the GHK-Cu complex, which is considered its primary biologically active form.[3] It was initially proposed that GHK-Cu functions by modulating copper intake into cells.[3] The GHK sequence was also discovered to be present in collagen, leading to the hypothesis that the peptide is released during tissue injury to signal the initiation of healing processes.[4]

By the late 1980s, GHK-Cu had garnered significant attention as a potent agent for wound healing.[2] Research by Pickart and others demonstrated that GHK-Cu could accelerate wound healing and contraction, improve the success of skin transplants, and possessed anti-inflammatory properties.[5] Subsequent studies by Maquart et al. in France further elucidated its role in tissue remodeling, showing that at very low, non-toxic concentrations (in the nanomolar range), GHK-Cu stimulated both the synthesis and breakdown of collagen and glycosaminoglycans.[5]

Quantitative Data on the Biological Effects of GHK-Cu

The biological activities of GHK-Cu have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Effects of GHK-Cu

| Biological Effect | Cell/Tissue Type | GHK-Cu Concentration | Quantitative Result | Citation(s) |

| Extracellular Matrix Synthesis | ||||

| Collagen Production | Human Dermal Fibroblasts | 0.01, 1, and 100 nM | Increased production at all concentrations. | [6] |

| Human Dermal Fibroblasts | 10 nM | 170% of control. | [7] | |

| Human Dermal Fibroblasts (with LED irradiation) | Not specified | 70% increase in collagen synthesis. | [4] | |

| Elastin Production | Human Dermal Fibroblasts | 0.01, 1, and 100 nM | Increased production at all concentrations. | [6] |

| Glycosaminoglycan (GAG) Synthesis | Normal Human Fibroblasts | 1-10 nM | Maximal stimulation of total GAGs. | [3] |

| Decorin Synthesis | Rat Dermal Fibroblasts | Not specified | Stimulated decorin production. | [3] |

| Gene Expression | ||||

| MMP-1 and MMP-2 mRNA | Human Adult Dermal Fibroblasts | 0.01 nM | Increased gene expression. | [6] |

| TIMP-1 mRNA | Human Adult Dermal Fibroblasts | 0.01, 1, and 100 nM | Increased gene expression at all concentrations. | [6] |

| Cellular Processes | ||||

| Cell Viability (with LED irradiation) | Human Dermal Fibroblasts | Not specified | 12.5-fold increase. | [4] |

| bFGF Production (with LED irradiation) | Human Dermal Fibroblasts | Not specified | 230% increase. | [4] |

| Integrin and p63 Expression | Human Epidermal Basal Keratinocytes | 0.1–10 µM | Increased expression. | [3] |

| Anti-inflammatory Effects | ||||

| IL-6 Secretion (TNF-α induced) | Normal Human Dermal Fibroblasts | Not specified | Reduction in secretion. | [1] |

Table 2: In Vivo and Clinical Effects of GHK-Cu

| Biological Effect | Model/Study Population | GHK-Cu Treatment | Quantitative Result | Citation(s) |

| Wound Healing | ||||

| Wound Closure | Diabetic Rats | 2% GHK-Cu gel | 40% increase in wound closure. | [1] |

| Collagen Synthesis | Healthy Rats (GHK-incorporated collagen dressing) | Topical | 9-fold increase in collagen synthesis. | [1] |

| Angiogenesis | Rabbits (experimental wounds) | Topical | Increased blood vessel formation. | [1] |

| Skin Aging | ||||

| Wrinkle Volume Reduction | Women (40-65 years, photoaged skin) | GHK-Cu in nano-carriers (8 weeks) | 55.8% reduction compared to control serum. | [1] |

| Wrinkle Depth Reduction | Women (40-65 years, photoaged skin) | GHK-Cu in nano-carriers (8 weeks) | 32.8% reduction compared to control serum. | [1] |

| Collagen Production | Women (photoaged skin) | GHK-Cu cream (12 weeks) | 70% of women showed improved collagen production. | [1] |

| Skin Density and Thickness | Women (mild to advanced photoaging) | GHK-Cu cream (12 weeks) | Significant improvement. | [4] |

| Collagen Density | Human Volunteers | GHK-Cu gel (3 months) | Average 28% increase in subdermal echogenic density. | [8] |

| Hair Growth | ||||

| Hair Follicle Size | Animal Models | Topical GHK-Cu | Enlarged hair follicles. | [9] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature.

In Vitro Fibroblast Proliferation and Collagen Synthesis Assay

-

Objective: To determine the effect of GHK-Cu on fibroblast proliferation and collagen production.

-

Cell Culture: Normal Human Dermal Fibroblasts (NHDF) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.[1]

-

Protocol for Proliferation (MTT Assay):

-

Seed NHDF cells in a 96-well plate at a density of approximately 5,000 cells/well and allow them to attach overnight.[1]

-

Starve the cells in serum-free DMEM for 24 hours to synchronize their cell cycles.

-

Treat the cells with various concentrations of GHK-Cu (e.g., 0.01 nM to 100 nM) for a specified period (e.g., 48 hours). Include a vehicle control.

-

Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader. Cell proliferation is proportional to the absorbance.[1]

-

-

Protocol for Collagen Synthesis (Sircol Assay):

-

Culture HDFs in multi-well plates until they reach 80-90% confluency.[7]

-

Serum-starve the cells for 24 hours.[7]

-

Treat the cells with different concentrations of GHK-Cu for 48 to 72 hours.[7]

-

Collect the cell culture supernatant.[7]

-

Quantify the amount of soluble collagen using a Sircol™ Soluble Collagen Assay kit according to the manufacturer's instructions. This assay is based on the specific binding of the Sirius Red dye to the helical structure of collagen.[10]

-

Measure the absorbance and calculate the collagen concentration based on a standard curve.

-

In Vivo Wound Healing Model

-

Objective: To evaluate the efficacy of topically applied GHK-Cu in accelerating wound repair.

-

Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are commonly used.[1]

-

Protocol:

-

Anesthetize the rats according to approved institutional protocols.

-

Shave the dorsal region and disinfect the skin.

-

Create a full-thickness excisional wound (e.g., 8 mm in diameter) on the back of each rat using a sterile biopsy punch.[1]

-

Apply a topical formulation of GHK-Cu (e.g., in a gel or cream base) to the wound daily. A control group receives the vehicle alone.

-

Monitor wound closure by taking digital photographs at regular intervals (e.g., days 3, 7, 10, and 14).

-

Calculate the percentage of wound closure using image analysis software.

-

At the end of the study, euthanize the animals and excise the wound tissue for histological analysis (e.g., H&E and Masson's trichrome staining) to assess re-epithelialization, collagen deposition, and neovascularization.[1]

-

Clinical Trial for Skin Aging

-

Objective: To assess the efficacy of a topical GHK-Cu formulation in reducing the signs of skin aging.

-

Study Design: A randomized, double-blind, placebo-controlled study is a common design.[11]

-

Participants: Healthy female volunteers aged 40-65 with mild to advanced signs of photoaging.[11]

-

Protocol:

-

Recruit participants based on inclusion and exclusion criteria.

-

Randomly assign participants to receive either the GHK-Cu formulation or a placebo.

-

Instruct participants to apply the assigned product to their facial skin twice daily for a specified duration (e.g., 12 weeks).[11]

-

Evaluate skin parameters at baseline and at regular intervals throughout the study.

-

Efficacy Endpoints:

-

Investigator and Subject Assessment: Use photographic evidence and self-assessment questionnaires to score improvements.[11]

-

Biophysical Measurements: High-resolution dermal ultrasound can be used to measure changes in skin density and thickness.[11]

-

Signaling Pathways and Mechanisms of Action

GHK-Cu exerts its pleiotropic effects by modulating several key intracellular signaling pathways.

TGF-β/Smad Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is crucial for wound healing and extracellular matrix (ECM) synthesis. GHK-Cu has been shown to activate the TGF-β pathway.[4] In conditions like Chronic Obstructive Pulmonary Disease (COPD), where TGF-β signaling is impaired, GHK has been demonstrated to restore the function of lung fibroblasts.[4] This is associated with an increased expression of integrin beta 1, which is involved in cell-matrix interactions.[4]

NF-κB and MAPK Signaling Pathways

GHK-Cu also exhibits anti-inflammatory properties by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In models of acute lung injury, GHK-Cu has been shown to suppress the activation of NF-κB p65 and p38 MAPK.[4] This leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Figure 1 from GHK – Copper Peptide in Skin Remodeling and Anti-Aging ! GHK-Cu in Skin Remodeling | Semantic Scholar [semanticscholar.org]

- 6. The Human Tripeptide GHK-Cu in Prevention of Oxidative Stress and Degenerative Conditions of Aging: Implications for Cognitive Health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. peptideslabuk.com [peptideslabuk.com]

In-Depth Technical Guide to the Physicochemical Properties of GHK-Cu Acetate Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of GHK-Cu acetate (B1210297) salt, a copper-peptide complex of significant interest in regenerative medicine and cosmetic science. The information presented herein is intended to support research and development activities by providing key data, detailed experimental protocols, and a deeper understanding of its biological context.

Core Physicochemical Properties

GHK-Cu acetate salt is a blue, crystalline powder.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory use.

Table 1: General and Physical Properties of GHK-Cu Acetate Salt

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₂₆CuN₆O₆ | [2][3] |

| Molecular Weight | 461.96 g/mol | [4] |

| Appearance | Blue to blue-green powder | [1][5] |

| Purity | ≥95% | [2] |

| Solubility in PBS (pH 7.2) | Approx. 5 mg/mL | [2][3][6] |

| log D (pH 4.5 - 7.4) | -2.38 to -2.49 | [7] |

Table 2: Stability of GHK-Cu Acetate Salt

| Condition | Stability Profile | Reference(s) |

| Lyophilized Powder (-20°C) | ≥ 4 years | [2][6] |

| Aqueous Solution (pH 4.5-7.4) | Stable | [8] |

| Aqueous Solution (Acidic, pH < 4.0) | Prone to degradation | [8] |

| Reconstituted Solution (2-8°C) | Stable for up to one day | [6] |

Experimental Protocols

Detailed methodologies for the characterization of GHK-Cu acetate salt are crucial for obtaining reliable and reproducible data. The following sections outline protocols for key analytical techniques.

Synthesis and Purification

The synthesis of GHK-Cu is a two-step process involving the initial synthesis of the GHK tripeptide followed by its complexation with a copper salt.[7]

Protocol for Solid-Phase Peptide Synthesis (SPPS) of GHK:

-

Resin Swelling: Swell Rink Amide resin in N,N-Dimethylformamide (DMF) for one hour.[7]

-

First Amino Acid Coupling (Lysine):

-

Deprotect the Fmoc group from the resin using 20% piperidine (B6355638) in DMF.[7]

-

Wash the resin with DMF and Dichloromethane (DCM).[7]

-

Couple Fmoc-Lys(Boc)-OH to the resin using a coupling reagent like HBTU and a base such as DIPEA in DMF.[7]

-

Wash the resin with DMF and DCM.[7]

-

-

Second Amino Acid Coupling (Histidine):

-

Third Amino Acid Coupling (Glycine):

-

Cleavage and Deprotection:

-

Precipitation and Recovery:

Protocol for Complexation with Copper (II) Acetate:

-

Dissolve copper (II) acetate in distilled water.

-

Add the synthesized GHK tripeptide to the copper solution with stirring.

-

Allow the reaction to proceed for several hours at a controlled temperature (e.g., 30°C).

-

Filter and concentrate the solution.

-

The final product is typically obtained by lyophilization.

Purification by High-Performance Liquid Chromatography (HPLC):

-

System: A preparative HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column is commonly used.[7]

-

Mobile Phase: A gradient of acetonitrile (B52724) in water with an acidic modifier like trifluoroacetic acid (TFA).[7]

-

Procedure:

Spectroscopic Analysis

UV-Vis Spectroscopy:

This technique is used to determine the absorbance characteristics of GHK-Cu acetate salt.

-

Instrumentation: A standard UV-Vis spectrophotometer.

-

Procedure:

-

Prepare a solution of GHK-Cu acetate salt in a suitable solvent (e.g., water or PBS) at a known concentration.

-

Use the same solvent as a blank to zero the instrument.

-

Measure the absorbance of the sample solution across a wavelength range of at least 200-800 nm.

-

Identify the wavelength of maximum absorbance (λmax). For the GHK-Cu complex, a characteristic absorbance peak is observed around 600-640 nm.[9]

-

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) is a common method for determining the molecular weight of GHK-Cu acetate salt.[10]

-

Instrumentation: An ESI-MS system.

-

Procedure:

-

Prepare a dilute solution of GHK-Cu acetate salt in a suitable solvent mixture (e.g., water/acetonitrile with a small amount of formic acid to aid ionization).

-

Infuse the sample into the ESI source.

-

Acquire the mass spectrum in positive ion mode.

-

The expected mass for the protonated molecule [M+H]⁺ should be observed, confirming the molecular weight. Note that under some ESI-MS conditions, a mixture of Cu(II) and Cu(I) species may be observed.[10]

-

Biological Activity and Signaling Pathways

GHK-Cu exerts its biological effects by modulating various cellular signaling pathways, playing a key role in tissue regeneration and repair.[7]

Stimulation of Extracellular Matrix Proteins

GHK-Cu is well-documented to stimulate the synthesis of key extracellular matrix proteins, including collagen and elastin.[11][12] It has been shown to increase the production of collagen I by up to 70-140% in dermal fibroblasts.[13] This is achieved through the upregulation of collagen gene transcription and enhanced post-translational processing.[11][13]

Regulation of Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs)

The remodeling of the extracellular matrix is a delicate balance between the activity of MMPs, which degrade matrix components, and their inhibitors, TIMPs. GHK-Cu has been shown to modulate this balance.[8][12] It can increase the expression of TIMP-1 and TIMP-2, leading to a net decrease in the degradation of the extracellular matrix.[12] In certain contexts, such as wound healing, it can also upregulate specific MMPs like MMP-2 and MMP-9 to facilitate necessary tissue remodeling.[13]

Influence on Growth Factor Production and Signaling

GHK-Cu stimulates the release of several growth factors, including Vascular Endothelial Growth Factor (VEGF), which is crucial for angiogenesis (the formation of new blood vessels).[14] It also influences the Transforming Growth Factor-beta (TGF-β) signaling pathway.[8][15] The TGF-β pathway is a critical regulator of cell growth, differentiation, and extracellular matrix production.[16] By activating this pathway, GHK-Cu contributes to the synthesis of collagen and other matrix components.[15]

Visualizations

GHK-Cu Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of GHK-Cu acetate salt.

GHK-Cu Signaling Pathway in Tissue Regeneration

References

- 1. uspeptideco.com [uspeptideco.com]

- 2. caymanchem.com [caymanchem.com]

- 3. GHK-Cu (acetate) - CD Formulation [formulationbio.com]

- 4. GHK-Cu acetate | CAS#:300801-03-0 | Chemsrc [chemsrc.com]

- 5. peptideforge.com [peptideforge.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. benchchem.com [benchchem.com]

- 8. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Electrospray-Induced Mass Spectrometry Is Not Suitable for Determination of Peptidic Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. peptidesciences.com [peptidesciences.com]

- 12. walshmedicalmedia.com [walshmedicalmedia.com]

- 13. deltapeptides.com [deltapeptides.com]

- 14. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]

- 15. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]

- 16. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

GHK-Cu vs. GHK: A Technical Deep Dive into Cellular Physiological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) and its copper-complexed form, GHK-Cu, are bioactive molecules that have garnered significant interest for their roles in cellular regeneration, wound healing, and tissue repair. This technical guide provides an in-depth analysis and comparison of the physiological effects of GHK-Cu and GHK on a cellular level. It synthesizes quantitative data from various in vitro and in vivo studies, details experimental protocols for key assays, and visualizes the primary signaling pathways through which these compounds exert their effects. While both molecules demonstrate significant biological activity, the available evidence suggests that the chelation of GHK with copper (GHK-Cu) often results in more potent effects, particularly in processes where copper acts as a critical enzymatic cofactor.

Introduction

First isolated from human plasma in 1973, GHK is a naturally occurring tripeptide that has a high affinity for copper ions (Cu2+).[1] Its concentration in the human body declines with age, which correlates with a reduced capacity for tissue regeneration.[1] The complexation of GHK with copper to form GHK-Cu is believed to be crucial for many of its biological activities.[1][2] Copper is an essential trace element involved in numerous physiological processes, including collagen synthesis, antioxidant defense, and inflammatory responses.[3] This guide will dissect the distinct and overlapping cellular effects of GHK and GHK-Cu, providing a comprehensive resource for researchers in the field.

Comparative Physiological Effects on Cells

Extracellular Matrix (ECM) Synthesis and Remodeling

A primary and well-documented effect of GHK-Cu is its ability to stimulate the synthesis and remodeling of the extracellular matrix.[3][4] This is a critical process in wound healing and skin regeneration.

Quantitative Data Summary: ECM Synthesis and Remodeling

| Parameter | Molecule | Cell Type | Concentration | Effect | Reference |

| Collagen Production | GHK-Cu | Human Dermal Fibroblasts (HDFa) | 0.01 - 100 nM | Increased collagen production after 96 hours. | [4] |

| GHK-Cu | Irradiated Human Dermal Fibroblasts | 1 nM | 70% increase in collagen synthesis (in combination with LED irradiation). | [5] | |

| GHK | Cultured Fibroblasts | 0.01 - 1 nM | Stimulated collagen synthesis. | [6] | |

| Elastin Production | GHK-Cu | Human Dermal Fibroblasts (HDFa) | 0.01 - 100 nM | Approximately 30% increase in α-elastin production. | [4] |

| MMP-1 mRNA Expression | GHK-Cu | Human Dermal Fibroblasts (HDFa) | 0.01 nM | Significantly increased. | [4] |

| MMP-2 mRNA Expression | GHK-Cu | Human Dermal Fibroblasts (HDFa) | 0.01 nM | Significantly increased. | [4] |

| TIMP-1 mRNA Expression | GHK-Cu | Human Dermal Fibroblasts (HDFa) | 0.01, 1, and 100 nM | Significantly increased at all concentrations. | [4] |

| TIMP-2 mRNA Expression | GHK-Cu | Human Dermal Fibroblasts (HDFa) | 1 and 100 nM | Significantly decreased. | [4] |

Cell Proliferation and Stem Cell Recovery

Both GHK and GHK-Cu have been shown to influence cell proliferation and the maintenance of stem cell populations, which is vital for tissue regeneration.

Quantitative Data Summary: Cell Proliferation and Stemness

| Parameter | Molecule | Cell Type | Concentration | Effect | Reference |

| Keratinocyte Proliferation | GHK-Cu | Human Keratinocytes | Not specified | Increased proliferation in monolayer culture. | [7] |

| Integrin α6 and β1 Expression | GHK-Cu | Human Keratinocytes in Skin Equivalent Models | 0.1 - 10 µM | Increased expression. | [3][7] |

| p63 Positivity | GHK-Cu | Human Keratinocytes in Skin Equivalent Models | 0.1 - 10 µM | Increased number of p63 positive cells. | [3][7] |

| Fibroblast Viability (Post-irradiation) | GHK | Human Fibroblasts | 1 nM | Restored viability. | [3] |

Anti-Inflammatory and Antioxidant Effects

GHK and GHK-Cu exhibit significant anti-inflammatory and antioxidant properties, contributing to their protective effects on cells.

Quantitative Data Summary: Anti-Inflammatory and Antioxidant Effects

| Parameter | Molecule | Cell/System | Concentration | Effect | Reference |

| TNF-α Induced IL-6 Secretion | GHK-Cu and GHK | Normal Human Dermal Fibroblasts | Not specified | Reduced secretion. | [3] |

| ROS Levels (tert-butyl hydroperoxide-induced) | GHK | Caco-2 cells | 10 µM | Reduced by almost 50%. | [8] |

| LPS-induced ROS Levels | GHK-Cu | RAW 264.7 Macrophage Cells | Not specified | Significantly decreased. | [8] |

| LPS-induced TNF-α and IL-6 Production | GHK-Cu | RAW 264.7 Macrophage Cells | Not specified | Decreased production. | [8] |

| Superoxide (B77818) Dismutase (SOD) Activity | GHK-Cu | RAW 264.7 Macrophage Cells | Not specified | Increased activity. | [8] |

Gene Expression

One of the most profound effects of GHK is its ability to modulate the expression of a large number of genes, effectively "resetting" the cellular genetic state to a healthier profile.

Quantitative Data Summary: Gene Expression

| Parameter | Molecule | System/Cell Line | Effect | Reference |

| Overall Gene Expression | GHK | Human Genome (Connectivity Map) | Induces a ≥ 50% change in expression in 31.2% of human genes. | [9] |

| DNA Repair Genes | GHK | Human Genome (Connectivity Map) | 47 genes stimulated, 5 genes suppressed (≥ 50% change). | [3] |

| Nervous System Related Genes | GHK | Gene Ontology for neurons | 408 genes upregulated, 230 genes downregulated. | [10] |

Signaling Pathways

The diverse physiological effects of GHK and GHK-Cu are mediated through their interaction with several key intracellular signaling pathways.

Experimental Protocols

This section provides an overview of common experimental methodologies used to assess the cellular effects of GHK and GHK-Cu.

Cell Culture

-

Cell Lines: Human Dermal Fibroblasts (HDFs), Human Keratinocytes, and macrophage cell lines (e.g., RAW 264.7) are commonly used.

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM for fibroblasts) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Proliferation Assay (MTT Assay)

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with various concentrations of GHK or GHK-Cu for a specified duration (e.g., 24-72 hours).

-

Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Collagen Synthesis Assay (Sirius Red Assay)

-

Culture cells to confluence and treat with GHK or GHK-Cu.

-

After the treatment period, collect the cell culture supernatant.

-

Fix the cell layer with a suitable fixative.

-

Stain the fixed cells and the supernatant with Sirius Red solution.

-

Elute the dye from the collagen-dye complex.

-

Measure the absorbance of the eluted dye spectrophotometrically.

Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)

-

Treat cells with GHK or GHK-Cu for a predetermined time.

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize cDNA from the isolated RNA using reverse transcriptase.

-

Perform qRT-PCR using specific primers for the genes of interest (e.g., COL1A1, MMP1, TIMP1).

-

Analyze the relative gene expression using the ΔΔCt method, with a housekeeping gene for normalization.

Discussion

The collective evidence strongly indicates that both GHK and GHK-Cu are potent regulators of cellular physiology. The presence of copper in GHK-Cu appears to enhance or be essential for several of its activities, particularly those involving enzymatic processes that require copper as a cofactor, such as lysyl oxidase in collagen cross-linking and superoxide dismutase in antioxidant defense.[2][8]

GHK, even in its copper-free form, demonstrates significant biological effects, including the ability to modulate gene expression related to DNA repair and increase the proliferative potential of skin stem cells.[3] This suggests that GHK itself acts as a signaling molecule, with its effects being amplified or broadened by the presence of copper.

The ability of GHK to restore gene expression patterns in diseased cells to a healthier state is a particularly compelling area of research.[3][9] This broad-spectrum gene modulatory capacity underlies its diverse physiological effects and positions it as a promising candidate for therapeutic development in a range of age-related and degenerative conditions.

Conclusion

Both GHK and GHK-Cu exert a wide range of beneficial physiological effects on cells, including the stimulation of ECM synthesis, enhancement of cell proliferation and stemness, and potent anti-inflammatory and antioxidant activities. While GHK alone is a powerful signaling molecule with significant gene-regulatory capabilities, the complexation with copper to form GHK-Cu often leads to more pronounced effects, particularly in tissue remodeling and antioxidant defense. Further direct comparative studies are warranted to fully elucidate the nuanced differences in their mechanisms of action and to optimize their therapeutic applications. This guide provides a foundational resource for researchers and professionals working to unlock the full potential of these remarkable peptides.

References

- 1. differencebetween.com [differencebetween.com]

- 2. GHK-Cu Peptide Versus GHK: Exploring Potential Implications In Research | London Inc Magazine [londonincmagazine.ca]

- 3. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. The potential of GHK as an anti-aging peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In Vivo Biodistribution of GHK-Cu: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Glycyl-L-Histidyl-L-Lysine (B1671467) (GHK), particularly when complexed with copper (GHK-Cu), is a naturally occurring peptide with a well-documented role in tissue regeneration, wound healing, and skin rejuvenation.[1] Its concentration in human plasma declines with age, a phenomenon that correlates with a reduced capacity for tissue repair.[2] GHK-Cu functions as a signaling molecule, modulating a variety of cellular processes to promote healing and tissue remodeling.[3] For researchers and drug development professionals, a thorough understanding of its in vivo biodistribution is critical for assessing its therapeutic potential, optimizing delivery systems, and predicting off-target effects. This technical guide provides a comprehensive overview of the in vivo biodistribution of GHK-Cu, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing the key signaling pathways involved.

Quantitative Biodistribution Data

The plasma half-life of GHK-Cu in rodent models is estimated to be relatively short, which is a common characteristic of small peptides. The specific pharmacokinetics can be influenced by the route of administration, with subcutaneous injections potentially leading to a more sustained release compared to intravenous administration.

Table 1: Summary of Available Pharmacokinetic and Biodistribution Data for GHK/GHK-Cu

| Parameter | Species | Route of Administration | Key Findings | Citation(s) |

| Tissue Uptake | Mouse | Intravenous (³H-GHK) | High uptake in kidneys and brain at 4 hours post-injection. | [4] |

| Plasma Half-life | Rodent | Not specified | Estimated to be short, typical for small peptides. | N/A |

Note: The lack of a comprehensive, publicly available dataset highlights a key area for future research in the preclinical development of GHK-Cu-based therapeutics.

Signaling Pathways Modulated by GHK-Cu

GHK-Cu exerts its biological effects by modulating several key signaling pathways involved in tissue repair, inflammation, and extracellular matrix (ECM) remodeling. One of the most significant pathways influenced by GHK-Cu is the Transforming Growth Factor-β (TGF-β) signaling cascade.

GHK-Cu has been shown to stimulate the synthesis of collagen, elastin, and other ECM components, which is partly mediated through the upregulation of TGF-β.[5] This peptide also modulates the activity of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs), enzymes crucial for the breakdown and remodeling of the ECM during wound healing.[2] Furthermore, GHK-Cu possesses anti-inflammatory properties, which are thought to be mediated by influencing cytokine production and signaling.

Below is a diagram illustrating the central role of GHK-Cu in the TGF-β signaling pathway, leading to tissue regeneration.

GHK-Cu Modulated TGF-β Signaling Pathway.

Experimental Protocols for In Vivo Biodistribution Studies

A robust experimental protocol is essential for accurately determining the in vivo biodistribution of GHK-Cu. The following outlines a generalized methodology based on standard practices for peptide biodistribution studies, incorporating radiolabeling and High-Performance Liquid Chromatography (HPLC) for quantification.

Radiolabeling of GHK-Cu (for Tracer Studies)

For sensitive detection and quantification in tissues, GHK-Cu can be radiolabeled with a suitable isotope such as Copper-64 (⁶⁴Cu) or Iodine-125 (¹²⁵I).

-

Materials:

-

GHK-Cu peptide

-

Radionuclide (e.g., ⁶⁴CuCl₂)

-

Chelating agent (if necessary, e.g., DOTA for indirect labeling)

-

Reaction buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5)

-

Purification system (e.g., size-exclusion chromatography)

-

-

Procedure:

-

Dissolve GHK-Cu in the reaction buffer.

-

Add the radionuclide to the peptide solution.

-

Incubate the reaction mixture at an optimized temperature (e.g., 40-50°C) for a specific duration (e.g., 30-60 minutes).

-

Monitor the radiolabeling efficiency using techniques like instant thin-layer chromatography (ITLC).

-

Purify the radiolabeled GHK-Cu from unreacted radionuclide using size-exclusion chromatography.

-

Determine the radiochemical purity of the final product.

-

Animal Model and Administration

-

Animal Model: C57BL/6 or BALB/c mice (6-8 weeks old) are commonly used. Animals should be acclimatized for at least one week before the experiment.

-

Administration Route: Subcutaneous (s.c.) or intravenous (i.v.) injection. The choice of route will depend on the intended therapeutic application and desired pharmacokinetic profile.

-

Dosage: A typical dose for a biodistribution study might range from 1-10 mg/kg for non-labeled peptide or a tracer dose for radiolabeled peptide.

Tissue Harvesting and Sample Preparation

-

Time Points: Select multiple time points to create a pharmacokinetic profile (e.g., 1, 4, 24, and 48 hours post-injection).

-

Procedure:

-

At each designated time point, euthanize a cohort of animals (n=3-5 per group).

-

Collect blood via cardiac puncture.

-

Perfuse the circulatory system with saline to remove blood from the organs.

-

Dissect and collect major organs and tissues of interest (e.g., skin, liver, kidneys, spleen, brain, heart, lungs, and muscle).

-

Rinse the tissues with saline, blot dry, and weigh them.

-

Homogenize the tissue samples in an appropriate buffer.

-

Quantification of GHK-Cu in Tissue Homogenates

-

Instrumentation: Gamma counter.

-

Procedure:

-

Measure the radioactivity in each tissue homogenate and in standards of the injected dose.

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g).

-

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry).[6]

-

Sample Preparation:

-

Perform protein precipitation from the tissue homogenates (e.g., using acetonitrile (B52724) or trichloroacetic acid).

-

Centrifuge the samples to pellet the precipitated proteins.

-

Collect the supernatant containing the GHK-Cu.

-

Filter the supernatant before injection into the HPLC system.

-

-

HPLC Conditions (Example):

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile with an ion-pairing agent like trifluoroacetic acid (TFA).

-

Detection: UV detection at a wavelength of 210-220 nm.

-

Quantification: Create a standard curve using known concentrations of GHK-Cu to quantify the amount in the tissue samples.

-

The following diagram outlines a typical experimental workflow for an in vivo biodistribution study of GHK-Cu.

Experimental Workflow for GHK-Cu Biodistribution.

Conclusion

GHK-Cu is a peptide of significant interest for its regenerative and therapeutic properties. While its biological mechanisms of action are increasingly understood, comprehensive in vivo biodistribution data remains a critical gap in the literature. The available evidence suggests that GHK-Cu is distributed to key organs, including the kidneys and brain, and has a relatively short plasma half-life. For researchers and drug development professionals, conducting well-designed biodistribution studies using standardized protocols, such as those outlined in this guide, is essential for advancing the clinical translation of GHK-Cu-based therapies. Further research to generate detailed quantitative biodistribution data will be invaluable for optimizing dosing strategies, developing targeted delivery systems, and fully realizing the therapeutic potential of this promising peptide.

References

- 1. benchchem.com [benchchem.com]

- 2. Data on biodistribution and radiation absorbed dose profile of a novel 64Cu-labeled high affinity cell-specific peptide for positron emission tomography imaging of tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Effect of the Human Peptide GHK on Gene Expression Relevant to Nervous System Function and Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GHK peptide prevents sleep-deprived learning impairment in aging mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HPLC MS Method for Analysis of Copper Peptide GHK-Cu on Primesep 200 Column | SIELC Technologies [sielc.com]

- 6. Physicochemical characterization of native glycyl-l-histidyl-l-lysine tripeptide for wound healing and anti-aging: a preformulation study for dermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Role of Copper in GHK-Cu Biological Activity

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide elucidates the pivotal role of the copper ion (Cu2+) in the multifaceted biological activities of the tripeptide Glycyl-L-Histidyl-L-Lysine (GHK), forming the GHK-Cu complex. We will delve into the biochemical mechanisms, signaling pathways, and quantitative effects driven by this copper-peptide interaction, supported by detailed experimental protocols.

Introduction: The GHK-Cu Complex - A Symphony of Peptide and Metal

The human tripeptide GHK was first identified in 1973 for its ability to stimulate protein synthesis in older liver cells, making them behave like younger cells.[1] However, its biological potency is profoundly amplified upon forming a complex with copper (II) ions, creating GHK-Cu.[2] This complex is a naturally occurring component of human plasma, saliva, and urine, though its concentration significantly declines with age, from approximately 200 ng/mL at age 20 to 80 ng/mL by age 60.[3][4]

The copper ion is not merely a passive partner; it is the linchpin of GHK-Cu's functionality. Copper's presence is essential for the complex's diverse regenerative, protective, and remodeling activities.[2] GHK's high affinity for Cu2+ allows it to chelate the ion and deliver it to cells in a safe, bioavailable form.[3] This action is crucial, as copper is a vital cofactor for numerous enzymes involved in critical physiological processes, including collagen synthesis, antioxidant defense, and cellular respiration.[2][3] The GHK-Cu complex modulates the expression of a remarkable number of human genes—over 4,000—effectively resetting cellular function towards a healthier, more youthful state.[3][5]

This guide will provide a granular look at how the copper component of GHK-Cu drives its key biological effects, offering both the data and the methodologies to investigate these actions in a laboratory setting.

The Indispensable Role of Copper in GHK-Cu's Mechanism of Action

The biological activities of GHK-Cu are pleiotropic, impacting tissue regeneration, inflammation, oxidative stress, and even gene expression. The copper ion is central to these effects.

Extracellular Matrix (ECM) Remodeling and Collagen Synthesis

One of the most well-documented roles of GHK-Cu is its ability to stimulate the synthesis of key extracellular matrix proteins, including collagen and elastin (B1584352).[6] This is fundamental to its wound healing and anti-aging properties.

The Copper Connection: Copper is an essential cofactor for lysyl oxidase , the enzyme responsible for the cross-linking of collagen and elastin fibers, a critical step for providing tensile strength and elasticity to tissues.[2] By delivering copper to fibroblasts, GHK-Cu directly facilitates the maturation and stabilization of the ECM.

GHK-Cu stimulates the production of not just collagen but also glycosaminoglycans and the small proteoglycan, decorin, which helps organize collagen fibrils.[4][7] It also modulates the activity of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs), ensuring a balanced remodeling process that removes damaged proteins and synthesizes new ones.[4][8]

Antioxidant and Anti-Inflammatory Effects

GHK-Cu exhibits potent antioxidant and anti-inflammatory properties, protecting cells from damage and creating a favorable environment for tissue repair.

The Copper Connection: Copper is a critical component of the antioxidant enzyme superoxide (B77818) dismutase (SOD) .[2] GHK-Cu is believed to enhance SOD activity by supplying this essential copper cofactor, thereby helping to neutralize harmful superoxide radicals.[9] The complex itself also possesses SOD-mimetic activity.[10]

Furthermore, GHK-Cu can quench toxic byproducts of lipid peroxidation, such as acrolein and 4-hydroxynonenal, protecting cells from oxidative damage.[11] Its anti-inflammatory actions are mediated through the modulation of key signaling pathways, including the downregulation of pro-inflammatory cytokines like TNF-α and IL-6, and the suppression of the NF-κB pathway.[3][12]

Gene Expression Modulation

Perhaps the most profound activity of GHK-Cu is its ability to modulate the expression of a large number of human genes.[13] This broad-spectrum genetic influence is the underlying mechanism for its diverse biological effects.

The Copper Connection: While the precise mechanism is still under investigation, it is believed that the GHK-Cu complex, through its influence on cellular copper influx and signaling, can interact with various transcription factors and signaling cascades that ultimately lead to widespread changes in gene expression.[13] Studies using the Broad Institute's Connectivity Map have shown that GHK can reverse the gene expression signature associated with disease states, such as in metastatic colon cancer and COPD, towards a healthier profile.[11][14] It influences genes involved in tissue repair, cell proliferation, inflammation, and DNA repair.[1][11]

Quantitative Data on GHK-Cu Bioactivity

The following tables summarize key quantitative findings from various studies, highlighting the significant impact of GHK-Cu on biological processes.

Table 1: Effects of GHK-Cu on Extracellular Matrix and Skin Properties

| Parameter | GHK-Cu Concentration | Observed Effect | Reference |

| Collagen Production (in vitro) | 1-10 µM | 70-140% increase in Type I collagen synthesis by dermal fibroblasts. | [15] |

| Collagen Production (in women) | Topical Cream (12 weeks) | Improved collagen production in 70% of treated women. | [11] |

| Wrinkle Volume Reduction | Topical Cream (8 weeks) | 31.6% reduction compared to Matrixyl® 3000; 55.8% reduction vs. control. | [11] |

| Wrinkle Depth Reduction | Topical Cream (8 weeks) | 32.8% reduction compared to control serum. | [11] |

| Skin Firmness Improvement | Topical Treatment (12 weeks) | 20-30% improvement. | [9] |

| Endothelial Cell Tube Formation | 0.1-1 µM | 60-90% increase compared to untreated controls. | [15] |

| MMP-1 Expression (in aged skin) | 1-5 µM | ~40-60% suppression of elevated MMP-1 expression. | [15] |

Table 2: Antioxidant and Anti-Inflammatory Effects of GHK-Cu

| Parameter | GHK-Cu Concentration / Condition | Observed Effect | Reference |

| SOD-like Activity | N/A | Approximately 1,200 units/mg. | [10] |

| Inflammatory Marker Reduction (in skin) | Topical Application | Up to 60% reduction in inflammatory markers. | [9] |

| LDL Oxidation | 5 µM Cu(2+) | Complete blockage of Cu(2+)-dependent oxidation (vs. 20% for SOD1). | [11] |

| Gastric Mucosa Lipid Peroxidation | 10-100 µM | 75% reduction. | [16] |

Table 3: Gene Expression Modulation by GHK

| Parameter | Condition | Observed Effect | Reference |

| Gene Expression Change (≥50%) | In vitro treatment | Affects 31.2% of human genes. | [14] |

| Gene Expression in Metastatic Colon Cancer | In vitro treatment | Reversed the expression of ~70% of 54 overexpressed genes. | [17] |

| Gene Expression in Photoaged Skin | Topical treatment | Normalization of over 70% of UV-dysregulated genes. | [15] |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments cited in the study of GHK-Cu's biological activity.

Protocol 1: In Vitro Collagen Synthesis Assay (ELISA)

This protocol quantifies the amount of Type I collagen produced by human dermal fibroblasts (HDFs) in response to GHK-Cu treatment.[18]

Materials:

-

Human Dermal Fibroblasts (HDFs)

-

Fibroblast Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

GHK-Cu (lyophilized)

-

Sterile, nuclease-free water or PBS

-

Human Pro-Collagen I alpha 1 ELISA Kit

-

6-well tissue culture plates

-

Microplate reader

Methodology:

-

Cell Culture and Seeding:

-

Culture HDFs in Fibroblast Growth Medium at 37°C in a 5% CO₂ humidified incubator.

-

Seed HDFs in 6-well plates and allow them to grow until they reach approximately 80% confluence.

-

-

GHK-Cu Preparation and Treatment:

-

Reconstitute lyophilized GHK-Cu in sterile, nuclease-free water or PBS to create a stock solution (e.g., 1 mM). Sterile-filter the solution.

-

Prepare working solutions of GHK-Cu in serum-free or low-serum medium at desired concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).

-

Aspirate the growth medium from the HDFs and replace it with the GHK-Cu-containing medium. Include a vehicle control (medium without GHK-Cu).

-

Incubate the cells for 48-72 hours.

-

-

Sample Collection:

-

Collect the cell culture supernatant from each well.

-

Centrifuge the supernatant to remove any cellular debris.

-

-

ELISA Procedure:

-

Follow the manufacturer's instructions for the Human Pro-Collagen I alpha 1 ELISA kit.

-

Briefly, coat ELISA plate wells with the capture antibody.

-

Add supernatant samples and collagen standards to the wells and incubate.

-

Wash the wells and add the enzyme-conjugated detection antibody. Incubate.

-

Wash the wells again and add the substrate. Allow color to develop.

-

Stop the reaction and measure the absorbance using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve from the absorbance values of the known collagen standards.

-

Use the standard curve to determine the concentration of collagen in each sample.

-

Compare the collagen concentrations between the GHK-Cu-treated groups and the vehicle control.

-

Protocol 2: In Vitro Wound Healing (Scratch) Assay

This assay assesses the effect of GHK-Cu on cell migration, a key process in wound healing.[18]

Materials:

-

Fibroblasts or Keratinocytes

-

Appropriate cell culture medium

-

GHK-Cu

-

6-well tissue culture plates

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Methodology:

-

Cell Seeding:

-

Seed cells in 6-well plates and grow them to form a confluent monolayer.

-

-

Creating the "Scratch":

-

Using a sterile 200 µL pipette tip, make a straight scratch through the center of the cell monolayer.

-

Wash the wells with PBS to remove detached cells.

-

-

GHK-Cu Treatment:

-

Add fresh medium containing various concentrations of GHK-Cu to the wells. Include a vehicle control.

-

-

Image Acquisition:

-

Immediately after adding the treatment medium, capture images of the scratch at defined points (mark the plate for consistency). This is the 0-hour time point.

-

Incubate the plate at 37°C and 5% CO₂.

-

Capture images of the same locations at subsequent time points (e.g., 12, 24, 48 hours).

-

-

Data Analysis:

-

Measure the width of the scratch at multiple points for each image using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure at each time point relative to the 0-hour width.

-

Compare the rate of wound closure between GHK-Cu-treated groups and the control.

-

Protocol 3: Gene Expression Analysis (qRT-PCR)

This protocol details the analysis of changes in gene expression (e.g., for COL1A1, ELN, MMP1, TIMP1) in fibroblasts treated with GHK-Cu.[19]

Materials:

-

GHK-Cu-treated and control fibroblast cultures (from Protocol 1)

-

RNA isolation kit

-

cDNA synthesis kit

-

qRT-PCR master mix (e.g., SYBR Green)

-

Primers specific to target genes and a housekeeping gene (e.g., GAPDH)

-

qRT-PCR instrument

Methodology:

-

RNA Isolation:

-

Aspirate the medium from the treated and control cells.

-

Lyse the cells directly in the culture plate and extract total RNA using a commercial RNA isolation kit according to the manufacturer's protocol.

-

Assess RNA quality and quantity.

-

-

cDNA Synthesis:

-

Reverse transcribe an equal amount of RNA from each sample into complementary DNA (cDNA) using a cDNA synthesis kit.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers for a target gene, and qRT-PCR master mix.

-

Run the reaction on a qRT-PCR instrument using an appropriate thermal cycling program.

-

Repeat for all target genes and the housekeeping gene for each sample.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in each sample.

-

Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

-

Calculate the fold change in gene expression in GHK-Cu-treated samples relative to the control using the 2-ΔΔCt method.

-

Protocol 4: Western Blot Analysis of MAPK Pathway Modulation

This protocol assesses the effect of GHK-Cu on the phosphorylation of key proteins in the MAPK signaling pathway (e.g., p38, ERK1/2).

Materials:

-

Cell line (e.g., human dermal fibroblasts, RAW 264.7 macrophages)

-

Appropriate cell culture medium

-

GHK-Cu

-

Stimulating agent (e.g., LPS, H₂O₂)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

SDS-PAGE and Western blot equipment

-

Chemiluminescent substrate and imaging system

Methodology:

-

Cell Culture and Treatment:

-

Seed cells and grow to 70-80% confluency.

-

Pre-treat cells with varying concentrations of GHK-Cu or vehicle for a specified time (e.g., 1-24 hours).

-